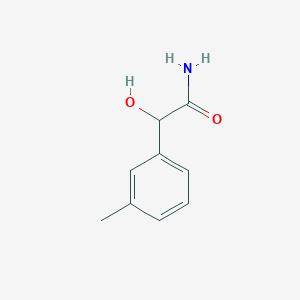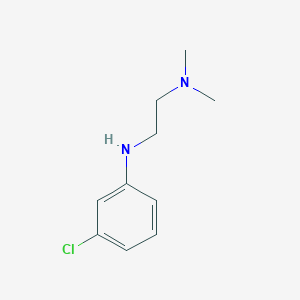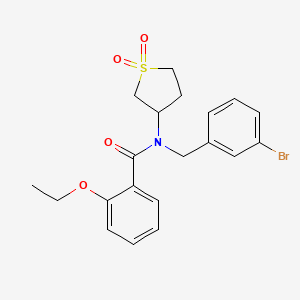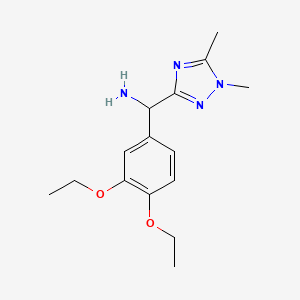
Benzeneacetamide, alpha-hydroxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, alpha-hydroxy-3-methyl-, is an organic compound with the molecular formula C9H11NO2. This compound is characterized by the presence of a benzene ring attached to an acetamide group, with an additional hydroxyl group and a methyl group on the alpha carbon. It is a derivative of benzeneacetamide and is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, alpha-hydroxy-3-methyl-, typically involves the following steps:
Starting Materials: The synthesis begins with benzeneacetamide and appropriate reagents to introduce the hydroxyl and methyl groups.
Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In industrial settings, the production of Benzeneacetamide, alpha-hydroxy-3-methyl-, may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and methylation reactions.
Batch or Continuous Processes: Depending on the scale of production, either batch reactors or continuous flow reactors may be used to optimize yield and purity.
Types of Reactions:
Oxidation: Benzeneacetamide, alpha-hydroxy-3-methyl-, can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the acetamide moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, nitro compounds, sulfonated compounds.
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biochemical Pathways: Investigated for its role in metabolic pathways.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Drug Development: Used as a scaffold for designing new drugs.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, alpha-hydroxy-3-methyl-, involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Benzeneacetamide: Lacks the hydroxyl and methyl groups, making it less reactive.
Alpha-hydroxybenzeneacetamide: Contains the hydroxyl group but lacks the methyl group.
Alpha-methylbenzeneacetamide: Contains the methyl group but lacks the hydroxyl group.
This detailed article provides a comprehensive overview of Benzeneacetamide, alpha-hydroxy-3-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
343867-73-2 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-hydroxy-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(11)9(10)12/h2-5,8,11H,1H3,(H2,10,12) |
Clave InChI |
VKHFIRDATYLGIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12123349.png)
![2-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B12123365.png)
![3-isopropyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123369.png)



![3-cyclohexyl-6-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12123392.png)
![4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12123396.png)
![Ethanamine, N-ethyl-2-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B12123403.png)
![(2-([(Cyclohexylamino)carbonyl]amino)-1,3-thiazol-4-YL)acetic acid](/img/structure/B12123410.png)
![(3,5-Dimethylphenyl)[(4-ethoxy-3-methylphenyl)sulfonyl]amine](/img/structure/B12123419.png)

![N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123435.png)

